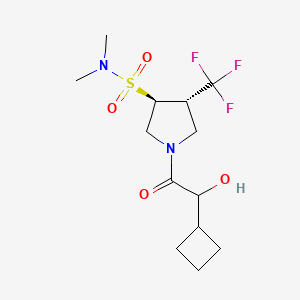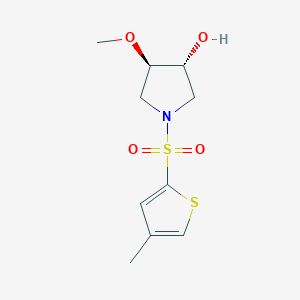![molecular formula C16H23N3O2 B7336974 3-(dimethylcarbamoylamino)-N-[[(1R,2R)-2-ethylcyclopropyl]methyl]benzamide](/img/structure/B7336974.png)
3-(dimethylcarbamoylamino)-N-[[(1R,2R)-2-ethylcyclopropyl]methyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(dimethylcarbamoylamino)-N-[[(1R,2R)-2-ethylcyclopropyl]methyl]benzamide, also known as JNJ-40411813, is a novel small molecule inhibitor that has shown promising results in various scientific research studies.
作用机制
3-(dimethylcarbamoylamino)-N-[[(1R,2R)-2-ethylcyclopropyl]methyl]benzamide works by inhibiting the activity of a protein called tankyrase, which is involved in the regulation of the Wnt signaling pathway. The Wnt signaling pathway plays a crucial role in the development and progression of cancer, and its dysregulation is often observed in various types of cancer. By inhibiting tankyrase, this compound prevents the degradation of Axin, a protein that plays a key role in the regulation of the Wnt signaling pathway. This, in turn, leads to the inhibition of the Wnt signaling pathway and the suppression of tumor growth.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. In addition, this compound has been shown to have neuroprotective effects in various neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
One of the major advantages of 3-(dimethylcarbamoylamino)-N-[[(1R,2R)-2-ethylcyclopropyl]methyl]benzamide is its selective inhibition of tankyrase, which makes it a promising therapeutic agent for various diseases. However, one of the limitations of this compound is its low solubility in water, which makes it difficult to administer in vivo. In addition, further studies are needed to determine the optimal dosage and administration route for this compound.
未来方向
There are several future directions for 3-(dimethylcarbamoylamino)-N-[[(1R,2R)-2-ethylcyclopropyl]methyl]benzamide, including the development of more potent and selective inhibitors of tankyrase, the optimization of the pharmacokinetic properties of this compound, and the evaluation of its therapeutic potential in various diseases. In addition, further studies are needed to elucidate the exact mechanism of action of this compound and to identify its potential side effects.
Conclusion
In conclusion, this compound is a novel small molecule inhibitor that has shown promising results in various scientific research studies. Its selective inhibition of tankyrase makes it a promising therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Further studies are needed to determine its optimal dosage and administration route, as well as to identify its potential side effects.
合成方法
The synthesis of 3-(dimethylcarbamoylamino)-N-[[(1R,2R)-2-ethylcyclopropyl]methyl]benzamide involves a series of chemical reactions, starting with the reaction of 3-nitrobenzoic acid with thionyl chloride to form 3-nitrobenzoyl chloride. The resulting compound is then reacted with N,N-dimethylformamide to form 3-nitrobenzamide. The nitro group is then reduced to an amine group using palladium on carbon as a catalyst. The resulting compound is then reacted with 1R,2R-epoxypropane to form the cyclopropylmethyl derivative, which is then reacted with ethylmagnesium bromide to form this compound.
科学研究应用
3-(dimethylcarbamoylamino)-N-[[(1R,2R)-2-ethylcyclopropyl]methyl]benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer, this compound has been shown to inhibit the growth of tumor cells by targeting the Wnt signaling pathway, which plays a crucial role in the development and progression of cancer. In Alzheimer's disease, this compound has been shown to inhibit the aggregation of amyloid-beta peptides, which are responsible for the formation of plaques in the brain. In Parkinson's disease, this compound has been shown to protect dopaminergic neurons from oxidative stress-induced damage, which is a key factor in the development of Parkinson's disease.
属性
IUPAC Name |
3-(dimethylcarbamoylamino)-N-[[(1R,2R)-2-ethylcyclopropyl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-4-11-8-13(11)10-17-15(20)12-6-5-7-14(9-12)18-16(21)19(2)3/h5-7,9,11,13H,4,8,10H2,1-3H3,(H,17,20)(H,18,21)/t11-,13+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMLWSXGJUAJNGG-YPMHNXCESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC1CNC(=O)C2=CC(=CC=C2)NC(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1C[C@H]1CNC(=O)C2=CC(=CC=C2)NC(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2R)-1-[(2,2-dimethyl-3H-1-benzofuran-5-yl)sulfonyl]pyrrolidine-2-carboxamide](/img/structure/B7336898.png)


![(3R,4R)-1-[(2-ethyl-1,3-thiazol-5-yl)sulfonyl]-4-methoxypyrrolidin-3-ol](/img/structure/B7336911.png)
![(1R,9S)-11-(2-naphthalen-2-ylacetyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B7336918.png)
![(1R,9S)-11-(1-phenylpyrrolidine-2-carbonyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B7336929.png)
![(1R,9S)-11-(4-methyl-2-propan-2-yl-1,3-oxazole-5-carbonyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B7336931.png)
![3-benzyl-4-[(2S,3R)-3-methyloxolane-2-carbonyl]-1,4-diazepan-2-one](/img/structure/B7336939.png)
![methyl 2-[4-[[(2R,4R)-2-methyl-3,4-dihydro-2H-chromen-4-yl]carbamoyl]phenoxy]acetate](/img/structure/B7336953.png)
![methyl 5-[[(2R,4R)-2-methyl-3,4-dihydro-2H-chromen-4-yl]amino]-5-oxopentanoate](/img/structure/B7336969.png)
![N-[[(2R)-oxolan-2-yl]methyl]-6-phenylpyridazine-4-carboxamide](/img/structure/B7336975.png)
![N-[[(1R,2R)-2-ethylcyclopropyl]methyl]-6-methyl-1H-indole-2-carboxamide](/img/structure/B7336986.png)
![(2S)-2-[3-(methoxymethyl)-3-methylpyrrolidine-1-carbonyl]-N-phenylpyrrolidine-1-carboxamide](/img/structure/B7336989.png)
![(1R,9S)-11-(imidazo[1,2-a]pyridine-2-carbonyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B7336995.png)
